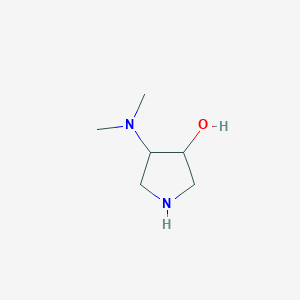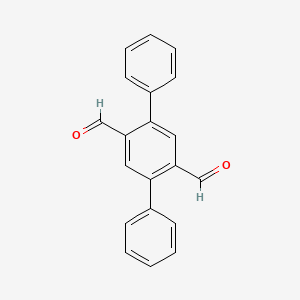
1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane
Overview
Description
1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane is a compound with a unique structure consisting of an adamantane core surrounded by four 4-ethynylphenyl groups . This chemical is notable for its symmetrical and rigid structure, which gives it potential applications in materials science, nanotechnology, and pharmaceutical research .
Synthesis Analysis
The synthesis of 1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane has been reported in several studies . For instance, one study reported the synthesis of a tetraphenyladamantane-based microporous polycyanurate network .Molecular Structure Analysis
The molecular structure of 1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane is characterized by an adamantane core surrounded by four 4-ethynylphenyl groups . The crystal structure of this compound has been studied using X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving 1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane have been studied in the context of its potential applications. For example, it has been reported that this compound can uptake organic vapors, hydrogen, and carbon dioxide .Physical And Chemical Properties Analysis
1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane has a molecular weight of 536.7 g/mol . Its boiling point is predicted to be 649.0±55.0 °C, and its density is predicted to be 1.21±0.1 g/cm3 .Scientific Research Applications
Synthesis of Star, Dendritic, and Hyperbranched Structures
The tetrakis (4-iodophenyl) adamantane offers broad potential for synthesis of star, dendritic, and hyperbranched structures with enforced tetrahedral symmetry derived from the rigid adamantane core .
Frustrated Packing to Tecton-Driven Porous Molecular Solids
Structurally divergent molecules containing bulky substituents tend to produce porous materials via frustrated packing. Two rigid tetrahedral cores, tetraphenylmethane and 1,3,5,7-tetraphenyladamantane, grafted peripherally with four (trimethylsilyl)ethynyl moieties, were found to have only isolated voids in their crystal structures .
Crystal Engineering
The compound can be used in crystal engineering to produce porous material, molecular recognition, halogen bond, co-crystal, molecular tecton, binary solid, network structure, σ-hole, and molecular electrostatic potential .
Organic Electronics
The unique properties of 1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane find applications in the field of organic electronics .
Material Science
This compound is also used in material science due to its unique properties .
Catalysis
1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane is used in catalysis .
Future Directions
The unique structure and properties of 1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane suggest that it has potential applications in various fields, including materials science, nanotechnology, and pharmaceutical research . Future research may focus on exploring these applications and further elucidating the properties of this compound.
Mechanism of Action
Target of Action
1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane is primarily used as a monomer in the synthesis of covalent organic frameworks (COFs) and microporous polycyanurate networks . These structures are the primary targets of the compound and play a crucial role in gas adsorption and storage .
Mode of Action
The compound interacts with its targets through Suzuki coupling polymerization . This process involves the reaction of the compound with phenylboronic acid-type rods to form microporous organic polymers . The resulting changes include the formation of a network with a high surface area and specific pore size .
Biochemical Pathways
The compound doesn’t directly interact with biochemical pathways. Instead, it forms structures that can uptake gases such as benzene, hydrogen, and carbon dioxide . These gases can then be released when needed, affecting their concentration in the environment.
Pharmacokinetics
Its solubility and stability under various conditions are important factors that can impact its effectiveness in the synthesis of cofs .
Result of Action
The primary result of the compound’s action is the formation of microporous organic polymers or COFs . These structures have a high surface area and specific pore size, allowing them to uptake and store gases effectively . For example, a tetraphenyladamantane-based microporous polycyanurate network synthesized from the compound can uptake 98.0 wt% benzene, 1.49 wt% H2, and 12.8 wt% CO2 .
Action Environment
The action, efficacy, and stability of 1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane can be influenced by various environmental factors. For instance, the temperature and pressure conditions can affect the gas uptake capacity of the resulting COFs . Additionally, the compound should be stored in a dry environment at 2-8°C to maintain its stability .
properties
IUPAC Name |
1,3,5,7-tetrakis(4-ethynylphenyl)adamantane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H32/c1-5-31-9-17-35(18-10-31)39-25-40(36-19-11-32(6-2)12-20-36)28-41(26-39,37-21-13-33(7-3)14-22-37)30-42(27-39,29-40)38-23-15-34(8-4)16-24-38/h1-4,9-24H,25-30H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKHBSLAUKOVSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C23CC4(CC(C2)(CC(C3)(C4)C5=CC=C(C=C5)C#C)C6=CC=C(C=C6)C#C)C7=CC=C(C=C7)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H32 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





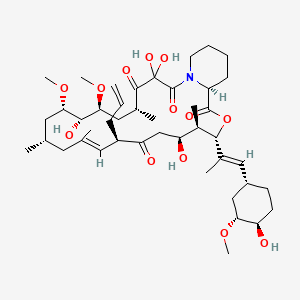

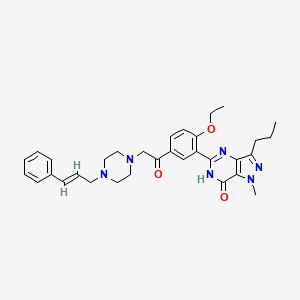
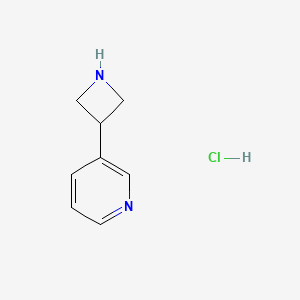

![6-Amino-2,2-dimethyltetrahydro-3AH-cyclopenta[D][1,3]dioxol-4-OL](/img/structure/B3322369.png)

![(3-exo)-8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B3322381.png)

